molecular formula C9H11BrFN B12970159 2-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine

2-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine

Cat. No.: B12970159
M. Wt: 232.09 g/mol
InChI Key: BMENYPQAVJFNGX-UHFFFAOYSA-N
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Description

Structural Identification and Nomenclature

The IUPAC name 2-(1-bromo-2-methylpropan-2-yl)-3-fluoropyridine systematically describes its structure: a pyridine ring substituted at the 2-position with a 1-bromo-2-methylpropan-2-yl group and at the 3-position with fluorine. The molecular formula C₉H₁₁BrFN is corroborated by high-resolution mass spectrometry, while its SMILES notation (CC(C)(CBr)C1=C(C=CC=N1)F) and InChIKey (BMENYPQAVJFNGX-UHFFFAOYSA-N) provide unambiguous machine-readable identifiers.

The compound’s crystallographic data, though not explicitly reported in the literature, can be inferred from analogous structures. For example, the 1-bromo-2-methylpropan-2-yl group introduces significant steric bulk, likely influencing the pyridine ring’s planarity and intermolecular interactions. The fluorine atom, with its high electronegativity, polarizes the aromatic system, enhancing reactivity at specific positions.

Historical Development of Halogenated Pyridine Derivatives

Halogenated pyridines emerged as critical intermediates in the mid-20th century, driven by the demand for agrochemicals and pharmaceuticals. Early synthetic routes, such as the Hantzsch pyridine synthesis (1881), relied on condensation of β-keto esters, aldehydes, and ammonia. However, these methods struggled with regioselectivity and low yields for halogenated variants.

The Chichibabin reaction (1924) marked a turning point by enabling direct amination of pyridines, but halogen incorporation remained challenging. Modern advances, such as transition-metal-catalyzed cross-coupling, revolutionized the field. For instance, the Suzuki-Miyaura reaction allows precise introduction of aryl bromides, while electrophilic fluorination agents like Selectfluor® enable controlled fluorination.

The synthesis of 2-(1-bromo-2-methylpropan-2-yl)-3-fluoropyridine exemplifies these advancements. Patents describe multistep routes starting from quinolinic acid or 6-bromo-3-fluoropyridine, though challenges persist in managing reaction temperatures and hazardous reagents like n-butyllithium. A representative pathway involves:

  • Quinolinic acid activation with thionyl chloride to form an anhydride.
  • Esterification with isopropanol to yield 2,3-pyridinedioic acid-2-isopropyl ester.
  • Curtius rearrangement using diphenylphosphoryl azide (DPPA) to introduce an amino group.
  • Schiemann reaction with sodium nitrite in hydrogen fluoride pyridine for fluorination.
  • Reduction of the ester to methanol using sodium borohydride.

These steps highlight the interplay of classical and modern techniques, albeit with trade-offs in yield and safety.

Significance in Modern Heterocyclic Chemistry

The compound’s dual halogenation positions it as a versatile building block. Fluorine’s electronegativity activates the pyridine ring for nucleophilic substitution at the 2- and 4-positions, while the bromine atom serves as a leaving group for cross-coupling reactions. This duality is exploited in:

  • Pharmaceuticals : Fluoropyridines enhance metabolic stability and bioavailability in drug candidates. For example, 5-fluorouracil analogs leverage fluorine’s mimicry of hydrogen to inhibit thymidylate synthase.
  • Agrochemicals : Bromine’s reactivity facilitates derivatization into herbicides and insecticides. The 2-methylpropan-2-yl group may improve lipid solubility, aiding membrane penetration.
  • Materials science : Halogenated pyridines act as ligands in catalysis. Palladium complexes with brominated pyridines exhibit enhanced activity in C–N bond-forming reactions.

Recent studies emphasize the compound’s role in site-selective functionalization. For instance, the ortho-directing effect of the fluorine atom enables precise modifications at the 2-position, while the bromine permits Suzuki couplings to install aryl or heteroaryl groups.

Properties

Molecular Formula

C9H11BrFN

Molecular Weight

232.09 g/mol

IUPAC Name

2-(1-bromo-2-methylpropan-2-yl)-3-fluoropyridine

InChI

InChI=1S/C9H11BrFN/c1-9(2,6-10)8-7(11)4-3-5-12-8/h3-5H,6H2,1-2H3

InChI Key

BMENYPQAVJFNGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CBr)C1=C(C=CC=N1)F

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

  • Starting from 2-methyl-3-fluoropyridine or 2-picoline derivatives: The synthesis often begins with 2-methyl-3-pyridine or 3-fluoropyridine derivatives, which are commercially available or prepared via known methods such as nucleophilic aromatic substitution or diazotization reactions.

  • Halogenation of the methyl group: The methyl substituent at the 2-position can be brominated to form the 1-bromo-2-methylpropan-2-yl moiety. This is typically achieved by reaction with bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination or ring substitution.

Alkylation and Side Chain Construction

  • Formation of the tertiary butyl bromide side chain: The bulky 1-bromo-2-methylpropan-2-yl group is introduced by alkylation of the pyridine ring or by functional group transformation of a precursor side chain. This may involve:

    • Reaction of the pyridine intermediate with tert-butyl bromide derivatives.
    • Use of Grignard reagents or organolithium compounds to install the alkyl side chain, followed by bromination.
  • Catalytic methods: Transition-metal catalysis, such as palladium or nickel complexes, can facilitate cross-coupling reactions between halogenated pyridines and alkyl organometallic reagents, improving yields and regioselectivity.

Fluorination Techniques

  • Introduction of fluorine at the 3-position: Fluorination is often achieved via nucleophilic aromatic substitution (SNAr) of a suitable leaving group (e.g., nitro or halogen) on the pyridine ring with fluoride sources such as cesium fluoride (CsF) or hydrogen fluoride-pyridine complexes.

  • Alternative routes: Some methods use diazonium salt intermediates and Balz-Schiemann reactions to introduce fluorine selectively.

Representative Synthetic Route Example

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Bromination of 2-methyl-3-fluoropyridine Bromine or NBS, solvent (e.g., CCl4), light or heat 70-85 Controlled to avoid ring bromination
2 Alkylation to introduce 1-bromo-2-methylpropan-2-yl group tert-Butyl bromide or Grignard reagent, Pd catalyst, THF or Et2O 60-75 Transition-metal catalysis improves selectivity
3 Fluorination at 3-position (if not starting from fluoropyridine) CsF in DMSO, reflux 35-40 Nucleophilic aromatic substitution
4 Purification and characterization Chromatography, recrystallization Confirmed by NMR, MS

Research Findings and Analytical Data

  • NMR Spectroscopy: The presence of fluorine is confirmed by characteristic $$^{19}F$$-NMR signals with coupling constants consistent with fluoropyridine structures. $$^{1}H$$- and $$^{13}C$$-NMR spectra show expected splitting patterns due to fluorine coupling.

  • Mass Spectrometry: Molecular ion peaks correspond to the expected molecular weight of 232.09 g/mol, confirming the incorporation of bromine and fluorine atoms.

  • Reaction Yields: Bromination and alkylation steps typically achieve moderate to good yields (60-85%), while fluorination via SNAr can be lower (around 35-40%) due to competing side reactions.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Reaction Type Advantages Limitations
Bromination of 2-methyl-3-fluoropyridine 2-methyl-3-fluoropyridine Br2 or NBS Electrophilic bromination Simple, direct Requires careful control to avoid over-bromination
Alkylation via Grignard or Pd-catalyzed coupling Bromopyridine intermediate tert-Butyl bromide, Pd catalyst Cross-coupling High regioselectivity, good yields Requires expensive catalysts
Fluorination by nucleophilic aromatic substitution Nitro or halopyridine CsF, DMSO SNAr Selective fluorination Moderate yield, harsh conditions
Diazotization and Balz-Schiemann reaction Aminopyridine derivatives NaNO2, HBF4, heat Diazonium salt fluorination High selectivity Multi-step, sensitive intermediates

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyridine ring or the substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(1-Azido-2-methylpropan-2-yl)-3-fluoropyridine.

Scientific Research Applications

2-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The molecular pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

3-Fluoropyridine Derivatives
  • 3-Fluoropyridine (C₅H₄FN): Lacking alkyl or bromine substituents, this compound exhibits a simpler electronic profile. Studies on its rotational Zeeman effect reveal magnetic susceptibility anisotropies (e.g., 2χₐₐ - χᵦᵦ + χ𝒸𝒸 = 53.3 × 10⁻⁶ erg/(G²mol)) . The fluorine atom significantly quenches nonlocal magnetic contributions, a property that persists in more complex derivatives like the target compound.
  • 2-Fluoropyridine (C₅H₄FN): The fluorine at the 2-position alters the ring’s electron density differently, increasing susceptibility to electrophilic substitution compared to 3-fluoropyridines.
Brominated Pyridines
  • 2-Bromo-3-methylpyridine (C₆H₆BrN): Features a bromine and methyl group at positions 2 and 3, respectively. The methyl group introduces steric hindrance, but the absence of fluorine reduces electron-withdrawing effects. Safety data indicate hazards under HazCom 2012, including skin/eye irritation .
  • 2-(Bromomethyl)-3-fluoropyridine (C₆H₅BrFN): Shares the 3-fluoropyridine core but has a smaller bromomethyl substituent. Its molecular weight (190.01 g/mol) is lower than the target compound, reflecting reduced steric bulk .

Structural and Reactivity Differences

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Reactivity Features
2-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine C₉H₁₀BrFN -Br, -CF₃ (2); -F (3) 223.09 High steric hindrance; SN² favored
2-Bromo-3-methylpyridine C₆H₆BrN -Br (2); -CH₃ (3) 172.02 Moderate steric hindrance; SN¹ possible
3-Fluoropyridine C₅H₄FN -F (3) 97.09 Electron-deficient ring; EAS inhibited
2-(Bromomethyl)-3-fluoropyridine C₆H₅BrFN -CH₂Br (2); -F (3) 190.01 Lower steric bulk; faster alkylation

Key Observations :

  • Steric Effects : The branched 1-bromo-2-methylpropan-2-yl group in the target compound imposes greater steric hindrance than linear bromoalkyl or methyl groups in analogs. This slows nucleophilic substitution (SN) reactions compared to 2-(bromomethyl)-3-fluoropyridine .
  • Electronic Effects : Fluorine at the 3-position reduces electron density at the pyridine nitrogen, decreasing basicity. This is consistent with trends observed in 3-fluoropyridine’s magnetic susceptibility data .

Biological Activity

2-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine is a heterocyclic organic compound notable for its unique molecular structure, which includes a bromine and a fluorine atom attached to a pyridine ring. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. Understanding its biological activity involves exploring its synthesis, interaction with biological systems, and potential therapeutic uses.

The molecular formula of 2-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine is C_9H_{10}BrF_N, indicating the presence of nine carbon atoms, ten hydrogen atoms, one bromine atom, and one fluorine atom. The presence of these halogens can significantly influence the compound's reactivity and biological interactions.

PropertyValue
Molecular FormulaC₉H₁₀BrF
Molecular WeightApproximately 247.11 g/mol
Boiling Point~264.6 °C
Density~1.422 g/cm³

Synthesis

The synthesis of 2-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine can be achieved through various methods, including nucleophilic substitution reactions and coupling reactions using palladium catalysts. Common reagents include sodium azide for nucleophilic substitution, which allows for the introduction of functional groups that enhance biological activity.

Research indicates that the unique structure of 2-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine allows it to interact with various biological targets. Its halogen substituents may enhance lipophilicity and influence membrane permeability, potentially increasing its bioavailability.

Case Studies and Research Findings

  • Antimicrobial Activity : Studies have shown that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of halogenated pyridines have been evaluated against various bacterial strains, demonstrating promising inhibitory effects .
  • Anticancer Properties : Preliminary evaluations suggest that 2-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine may possess anticancer activity. In vitro studies on human tumor cell lines indicated that compounds with similar structures can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has also been investigated. Similar compounds have shown efficacy in reducing inflammation markers in vitro, suggesting that 2-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine may exhibit similar properties .

Comparative Analysis with Related Compounds

To better understand the biological activity of 2-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine, it is beneficial to compare it with structurally related compounds:

Compound NameBiological ActivityReference
5-Bromo-3-fluoro-2-methylpyridineAntimicrobial
4-FluoroanilineAnti-inflammatory
(1R)-1-(5-Bromo-3-fluoro(2-pyridyl))-2-methylpropylamineAnticancer

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